3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-amine
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques needed for the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . Computational methods, such as density functional theory (DFT), can also be used to predict the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves measuring properties such as solubility, melting point, boiling point, and spectral properties (IR, UV-Vis, NMR, etc.) .Scientific Research Applications
Structural and Computational Analysis
- The structural and molecular geometry of "5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole 3" was meticulously characterized, utilizing spectroscopic techniques and single-crystal X-ray diffraction. This research underscored the importance of density functional theory (DFT) calculations in understanding the electronic properties, molecular orbitals, and potential as a nonlinear optical (NLO) material. Such insights are pivotal for the design of new chemical entities with specific applications (Nagaraju Kerru et al., 2019).
Corrosion Inhibition
- Quantum chemical and molecular dynamics simulation studies have revealed the inhibition performances of thiadiazole derivatives against corrosion of iron, indicating their utility in protecting metal surfaces from degradation. The theoretical data align well with experimental results, highlighting their potential in industrial applications (S. Kaya et al., 2016).
Insecticidal Activity
- Novel 1,3,4-thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for insecticidal activity against the cotton leafworm, showing promising results. This research contributes to the development of new pesticides with enhanced efficacy (M. F. Ismail et al., 2021).
Antimicrobial Agents
- The synthesis of formazans from Mannich base of "5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole" as antimicrobial agents highlights the therapeutic potential of thiadiazole derivatives. These compounds demonstrated moderate activity against various bacterial and fungal strains, suggesting their application in the development of new antimicrobial drugs (P. Sah et al., 2014).
Antiviral and Anticancer Properties
The synthesis of "5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides" and their evaluation for antiviral activity against the tobacco mosaic virus indicate the potential of thiadiazole derivatives in virology. Certain compounds exhibited noteworthy antiviral properties, opening avenues for further exploration in antiviral drug development (Zhuo Chen et al., 2010).
Antioxidant and antiproliferative activities of 1,3,4-thiadiazoles derived from phenolic acids have been studied, revealing that some derivatives, particularly those containing adamantane and 4-chlorophenyl moieties, possess significant cytotoxic activity against cancer cell lines. This research underscores the potential of thiadiazole derivatives in cancer therapy (K. Jakovljević et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNFEBRFRBJSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19922-06-6 |
Source
|
Record name | 3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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